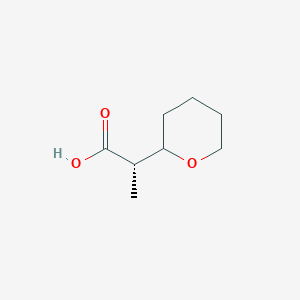
(2S)-2-(Oxan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Oxan-2-yl)propanoic acid, also known as homoproline, is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (2S)-2-(Oxan-2-yl)propanoic acid is not well understood. However, it is believed to act as a proline mimic, which can affect the conformation of proteins and peptides. This can lead to changes in protein-protein interactions and enzymatic activity, which can have therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This suggests that this compound may have potential as a treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (2S)-2-(Oxan-2-yl)propanoic acid is its ease of synthesis. This makes it a cost-effective building block for the development of peptidomimetics. However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (2S)-2-(Oxan-2-yl)propanoic acid. One area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to fully understand the mechanism of action of this compound and its effects on blood glucose levels. Additionally, researchers are exploring the use of this compound as a building block for the development of peptidomimetics with a wide range of therapeutic applications. Finally, there is potential for this compound to be used in the development of new drug delivery systems, due to its ability to improve the stability and bioavailability of peptides.
Synthesemethoden
(2S)-2-(Oxan-2-yl)propanoic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-oxetanone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product can then be hydrolyzed to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Oxan-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a building block for the development of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides, which are important signaling molecules in the body. By using this compound as a building block, researchers can create peptidomimetics that have improved stability and bioavailability compared to natural peptides.
Eigenschaften
IUPAC Name |
(2S)-2-(oxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSYKGRBYJOPZ-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

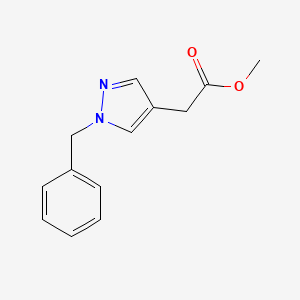
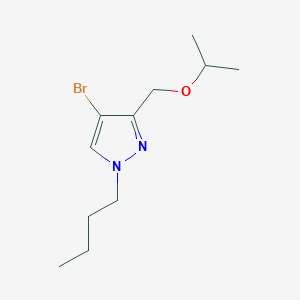

![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)
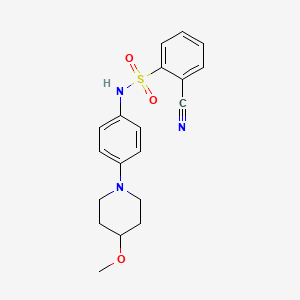
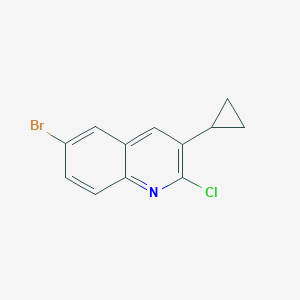
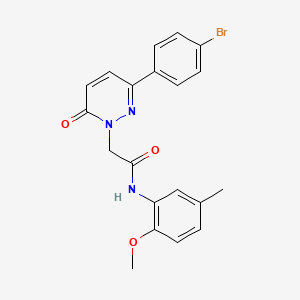


![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584299.png)

![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)